molecular formula C8H6FNO3 B3027025 1-(3-Fluoro-2-nitrophenyl)ethanone CAS No. 1214346-37-8

1-(3-Fluoro-2-nitrophenyl)ethanone

Cat. No.: B3027025
CAS No.: 1214346-37-8
M. Wt: 183.14
InChI Key: ODSQROMIUYXEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H6FNO3 and its molecular weight is 183.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase Equilibrium Research

  • Study on Phase Equilibrium : A study conducted by Li et al. (2019) explored the solid-liquid phase equilibrium for compounds similar to 1-(3-Fluoro-2-nitrophenyl)ethanone. They focused on the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in solvents like methanol or n-propanol. This research is crucial for understanding the separation processes of such compounds (Li et al., 2019).

Synthesis and Chemical Transformations

  • Approach to Aminobenzo[b]thiophenes : Androsov et al. (2010) described a convenient method for synthesizing 3-aminobenzo[b]thiophenes, starting from compounds like 1-(2-chloro-5-nitrophenyl)ethanone. This study contributes to the efficient synthesis of complex chemical structures (Androsov et al., 2010).

  • X-N Charge Density Analysis : A paper by Hibbs et al. (2003) analyzed the charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone. Such analyses are critical in understanding the molecular properties and bonding features of chemical compounds (Hibbs et al., 2003).

Applications in Organic Chemistry

  • Selective α-Monobromination : A study by Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including compounds similar to this compound. This research highlights the versatility of these compounds in organic synthesis (Ying, 2011).

Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : Kumar et al. (2019) synthesized isoxazoles derivatives from compounds related to this compound and tested their antimicrobial activity. This implies potential applications in developing new antimicrobial agents (Kumar et al., 2019).

Enzyme Inhibition Studies

  • COMT Inhibition Research : Learmonth et al. (2002) synthesized a series of compounds including 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, which were tested as inhibitors of the enzyme catechol-O-methyltransferase (COMT). This has implications for pharmaceutical applications (Learmonth et al., 2002).

Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQROMIUYXEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856371
Record name 1-(3-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-37-8
Record name 1-(3-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Fluoro-2-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.